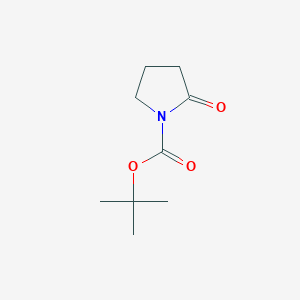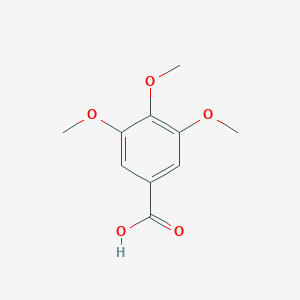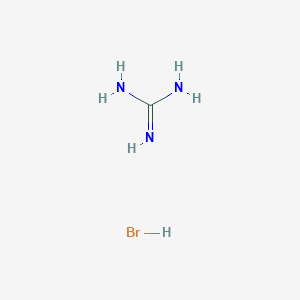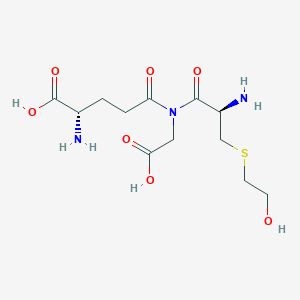
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-: is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of glycine, an amino acid that is fundamental to protein synthesis and various metabolic pathways. The structure of this compound includes glycine linked to a modified glutamyl-cysteinyl moiety, which introduces additional functional groups that can participate in diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- typically involves multi-step organic synthesis techniques. One common method includes:
Starting Materials: Glycine, L-glutamic acid, L-cysteine, and 2-hydroxyethylamine.
Step 1: Protection of functional groups in L-glutamic acid and L-cysteine to prevent unwanted side reactions.
Step 2: Formation of the gamma-glutamyl-cysteine intermediate through peptide bond formation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Step 3: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or addition reactions.
Step 4: Deprotection of functional groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteinyl thiol group, forming disulfides or sulfoxides.
Reduction: Reduction reactions can target any oxidized sulfur groups, reverting them to thiols.
Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed from oxidation of thiol groups.
Sulfoxides: Resulting from partial oxidation.
Substituted Derivatives: Depending on the substituent introduced during substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- is studied for its role in cellular processes, particularly in redox reactions and as a precursor to glutathione, a critical antioxidant.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including its role in detoxification processes and its antioxidant properties, which may help in treating oxidative stress-related conditions.
Industry
Industrially, it is used in the formulation of pharmaceuticals and nutraceuticals, leveraging its biochemical properties to enhance product efficacy.
Mécanisme D'action
The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl thiol group can donate electrons, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. This activity is crucial in maintaining cellular homeostasis and preventing oxidative stress-related diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
N-Acetylcysteine: A derivative of cysteine used as a mucolytic agent and antioxidant.
Uniqueness
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- is unique due to the presence of the 2-hydroxyethyl group, which imparts additional reactivity and potential for forming diverse chemical derivatives. This structural feature distinguishes it from other similar compounds and expands its utility in various scientific and industrial applications.
Propriétés
Numéro CAS |
28747-20-8 |
|---|---|
Formule moléculaire |
C12H21N3O7S |
Poids moléculaire |
351.38 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 |
Clé InChI |
UUZCUSQQEJSIHR-YUMQZZPRSA-N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSCCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N |
Séquence |
XXG |
Synonymes |
L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine; L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine; N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine; S-(β-Hydroxyethyl)glutathione; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one](/img/structure/B124985.png)
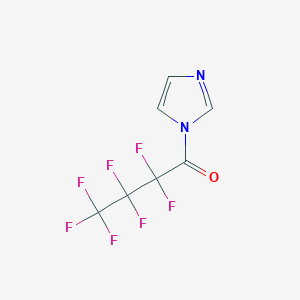
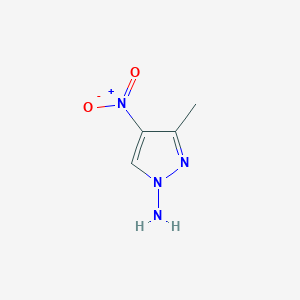
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
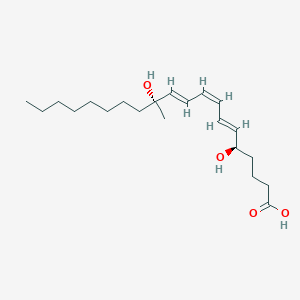

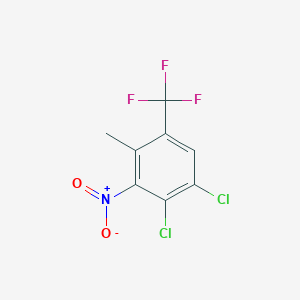
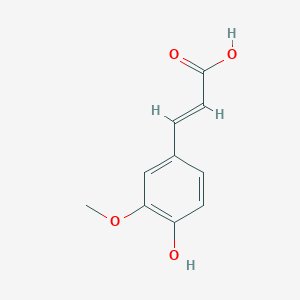
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
